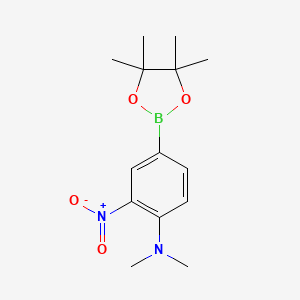

N,N-二甲基-2-硝基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C14H22BNO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is used as an electrolyte additive to induce PF6 decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .

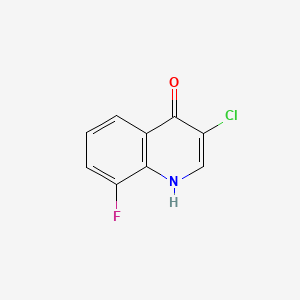

Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a dioxaborolane ring . The boron atom is also connected to a phenyl ring, which is further connected to a dimethylamino group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that it’s used as an electrolyte additive to induce PF6 decomposition .Physical And Chemical Properties Analysis

The compound is a solid and its molecular weight is 247.14 g/mol . The compound has a SMILES string representation ofB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C .

科学研究应用

Synthesis of Energetic Derivatives

This compound can be used in the synthesis of energetic derivatives, which are promising melt-castable explosives . The compound is used to prepare N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which forms the basis for the creation of four new energetic derivatives .

Development of Melt-Castable Explosives

The compound plays a significant role in the development of melt-castable explosives. These explosives have suitable melting points (70–120°C), making it easy to transfer such materials from solid to liquid by steam heating .

Optimization of Electrolyte-Electrode Interface

In the field of battery technology, this compound is used as an electrolyte additive to induce PF6- decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF. This helps in suppressing lithium dendrite growth, thereby enhancing the performance and safety of lithium metal batteries .

Research and Development in Material Science

The compound is used in various research and development activities in the field of material science . It is used in the synthesis of new materials and in the study of their properties .

Use in Organic Synthesis

The compound is used in organic synthesis, particularly in the creation of boronic esters, which are important intermediates in the synthesis of complex organic molecules .

Drug Delivery Systems

The compound is used in the development of drug delivery systems. For instance, it is used in the creation of reactive oxygen species (ROS)-responsive drug delivery systems . These systems can rapidly release drugs in a ROS environment, reaching the concentration required for treatment .

Treatment of Periodontitis

The compound is used in the treatment of periodontitis. It is used in the creation of ROS-responsive multifunctional nanoparticles, which have shown promising results in the treatment of periodontitis .

Dental Therapeutics

The compound could offer valuable insights for dental therapeutics targeting periodontal diseases. The ROS-responsive drug delivery system developed using this compound not only retains the antimicrobial efficacy of the drug but also exhibits more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

未来方向

One of the potential applications of this compound is in the field of battery technology . It’s used as an electrolyte additive in lithium metal batteries to suppress lithium dendrite growth, which can enhance the performance and safety of the batteries . This suggests that the compound could play a role in the development of more efficient and safer batteries in the future .

属性

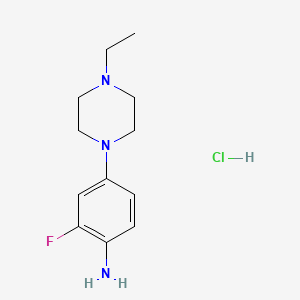

IUPAC Name |

N,N-dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(16(5)6)12(9-10)17(18)19/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXHNZGBTCPTLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675057 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

CAS RN |

1218791-24-2 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)

![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)